molecular formula C10H10O5 B13721058 3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid

3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid

Katalognummer: B13721058
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: HYGANIWUSDOXIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid is an organic compound that features a furan ring substituted with an acetyloxymethyl group and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid typically involves the esterification of 5-hydroxymethyl-2-furancarboxylic acid with acetic anhydride, followed by a condensation reaction with acrylic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of (2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The acetyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohol derivatives of the acrylic acid moiety.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of (2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The acetyloxymethyl group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-{5-[(hydroxymethyl]-2-furyl}acrylic acid: Lacks the acetyloxy group but shares the furan and acrylic acid moieties.

    (2E)-3-{5-[(methoxymethyl]-2-furyl}acrylic acid: Contains a methoxymethyl group instead of an acetyloxymethyl group.

Uniqueness

(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid is unique due to the presence of the acetyloxymethyl group, which can undergo hydrolysis to release acetic acid. This functional group imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Eigenschaften

Molekularformel

C10H10O5

Molekulargewicht

210.18 g/mol

IUPAC-Name

3-[5-(acetyloxymethyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-7(11)14-6-9-3-2-8(15-9)4-5-10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI-Schlüssel

HYGANIWUSDOXIM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1=CC=C(O1)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.